molecular formula C9H8F2N2 B13056443 3-Amino-3-(2,5-difluorophenyl)propanenitrile

3-Amino-3-(2,5-difluorophenyl)propanenitrile

Cat. No.: B13056443
M. Wt: 182.17 g/mol
InChI Key: BQUCRYIJJCZOLZ-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-difluorophenyl)propanenitrile is a fluorinated organic compound with the molecular formula C9H8F2N2 and a molecular weight of 182.17 g/mol . This compound is characterized by the presence of an amino group, a difluorophenyl group, and a nitrile group attached to a propane backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,5-difluorophenyl)propanenitrile typically involves the reaction of 2,5-difluorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a reduction step to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2,5-difluorophenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-3-(2,5-difluorophenyl)propanenitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3-Amino-3-(2,5-difluorophenyl)propanenitrile exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications .

Properties

IUPAC Name

3-amino-3-(2,5-difluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUCRYIJJCZOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CC#N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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